Bifunctionality for Iterative Suzuki-Miyaura Couplings vs. Mono-Functional Analogs
This compound contains both an electrophilic bromine and a nucleophilic boronic acid, enabling two sequential, orthogonal Suzuki-Miyaura couplings on the same scaffold without intermediate functional group manipulations. In contrast, simpler analogs like 3-aminocarbonylphenylboronic acid (CAS 351422-73-6) lack the bromo handle , while 3-bromophenylboronic acid lacks the carbamoyl group . This dual reactivity allows for the construction of complex, unsymmetrical biaryl architectures in a convergent manner, reducing step count compared to using mono-functional building blocks [1].
| Evidence Dimension | Number of Orthogonal Reactive Handles per Molecule |
|---|---|
| Target Compound Data | 2 (C–Br electrophile, B(OH)₂ nucleophile) |
| Comparator Or Baseline | 3-Aminocarbonylphenylboronic acid (CAS 351422-73-6) and 3-Bromophenylboronic acid (CAS 89598-96-9) |
| Quantified Difference | Target compound has 2 reactive handles; comparators each have 1 |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl/vinyl halides [1] |
Why This Matters
Reduces synthetic steps and improves overall yield in multi-step syntheses, directly lowering the cost and time of producing complex molecules.
- [1] Sage Journals. (2019). Synthesis of 9-biarylfluorenes... highlighting bifunctional p-bromobenzeneboronic acid. View Source
